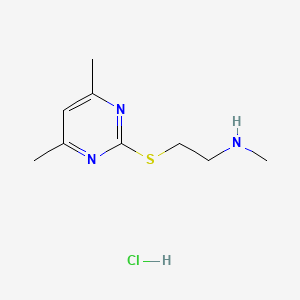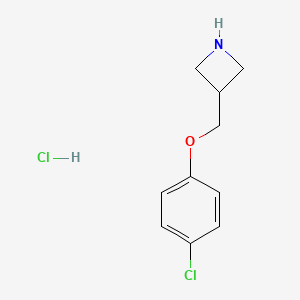![molecular formula C18H22ClNO2 B1530935 N-[4-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-ethyl]amine CAS No. 1040685-00-4](/img/structure/B1530935.png)
N-[4-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-ethyl]amine
Overview
Description
“N-[4-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-ethyl]amine” is a chemical compound with the molecular formula C18H22ClNO2 and a molecular weight of 319.83 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-[4-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-ethyl]amine” is represented by the formula C18H22ClNO2 . This indicates that the compound contains 18 carbon atoms, 22 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.Chemical Reactions Analysis
While specific chemical reactions involving “N-[4-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-ethyl]amine” are not available, it’s worth noting that reactions at the benzylic position are common in organic chemistry . These include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
“N-[4-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-ethyl]amine” is a solid substance . It has a predicted boiling point of 467.0° C at 760 mmHg and a predicted density of 1.1 g/cm3 .Scientific Research Applications
Electrochemical and Spectroscopic Studies of Aromatic Secondary Amines
Research on aromatic secondary amines, including those used in the rubber industry as antioxidants, has shown that these compounds exhibit reversible redox behavior and form stable radicals under certain conditions. Such characteristics suggest potential applications in electrochemical sensors, redox-flow batteries, or as stabilizers in various industrial materials (Rapta et al., 2009).
Catalytic Applications in Olefin Oligomerization
Nickel complexes with β-diimine ligands have been used for ethylene and propylene oligomerization, indicating that compounds with similar ligand structures could serve as catalysts in polymer production or refining processes to create specific olefinic products (Rossetto et al., 2015).
Development of Electroactive Polymers
Studies on the electropolymerization of triphenylamines with ethylenedioxythiophene (EDOT) substituents highlight the potential of similar amine compounds in developing conductive polymers. Such polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells (Chahma et al., 2007).
Synthesis and Organometallic Chemistry of Chiral Aminodiphosphine Ligands
The synthesis of new chiral aminodiphosphine ligands and their application in iridium-catalyzed reactions demonstrates the potential of similar compounds in asymmetric synthesis and catalysis, which is crucial for the pharmaceutical industry and the production of optically active compounds (Bianchini et al., 1997).
properties
IUPAC Name |
4-butan-2-yloxy-N-[2-(2-chlorophenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-3-14(2)22-16-10-8-15(9-11-16)20-12-13-21-18-7-5-4-6-17(18)19/h4-11,14,20H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYGAFZQXMWEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)NCCOC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(4-chlorophenyl)ethanehydrazonoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B1530852.png)

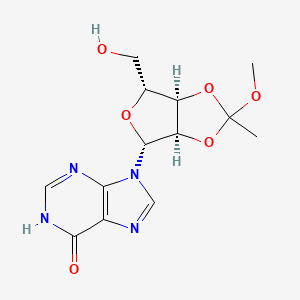


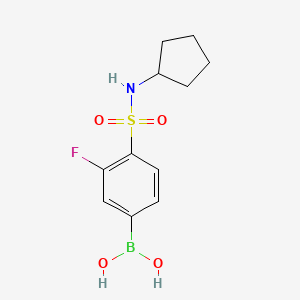
![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)
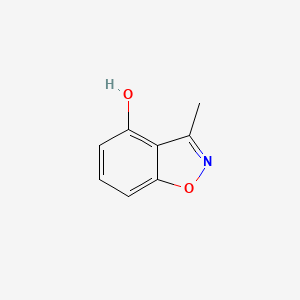
![5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530866.png)



